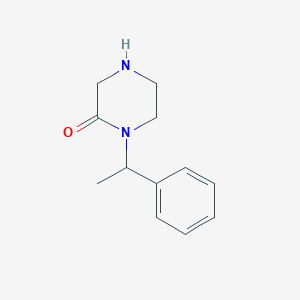

1-(1-Phenylethyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Phenylethyl)piperazin-2-one is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemistry

1-(1-Phenylethyl)piperazin-2-one serves as a building block in the synthesis of more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Capable of being reduced to yield amines or alcohols.

- Substitution Reactions : Engages in electrophilic aromatic substitution, allowing for the introduction of various functional groups on the aromatic ring.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of piperazine can inhibit the growth of pathogens, suggesting that this compound may also possess similar effects. For instance, it has been tested against various bacterial strains with promising results.

Anticancer Activity

Recent investigations highlight the potential of this compound in cancer treatment. It has demonstrated antitumor activity in certain assays, indicating its capability to inhibit cancer cell proliferation. The structure-activity relationship studies suggest that modifications on the piperazine ring can enhance its potency against specific cancer types.

Medicine

This compound is explored as a potential therapeutic agent for various diseases. Its mechanism of action involves interaction with neurotransmitter systems, particularly acting as a GABA receptor agonist. This interaction can lead to hyperpolarization of nerve endings, which may have implications in treating neurological disorders.

Structure-Activity Relationship (SAR)

SAR studies indicate that specific substitutions on the piperazine ring significantly influence biological activity. For example, variations at certain positions have been correlated with enhanced solubility and increased potency against target organisms.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(3-Chlorophenyl)piperazine | Recreational drug | Primarily used for non-medical purposes |

| 1-Benzylpiperazine | Antidepressant properties | Investigated for mood regulation |

| 1-(3-Trifluoromethylphenyl)piperazine | Similar to above | Commonly studied for recreational use |

The unique substitution pattern of this compound sets it apart from these compounds, making it a candidate for therapeutic applications rather than recreational use.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitutions at nitrogen atoms when exposed to alkylating agents. A common synthesis route involves reacting piperazine with phenethyl chloride under reflux conditions in tetrahydrofuran (THF), yielding 1-(1-phenylethyl)piperazin-2-one through sequential alkylation and cyclization steps. This method achieves moderate-to-high yields (60–85%) depending on reaction time and catalyst usage.

Phosphorylation Reactions

Reactions with phosphoryl chloride (POCl₃) and triethyl phosphite (P(OEt)₃) produce structurally diverse phosphonates. Key findings from ACS Omega (2019) :

| Reaction Conditions | Products Formed | Yield | Key Characteristics |

|---|---|---|---|

| POCl₃/P(OEt)₃ in CH₂Cl₂ (0°C → rt) | cis-Piperazine-2,3-diyl-bisphosphonate (10) | 42% | Meso compound; stable under acidic conditions |

| trans-Piperazine-2,3-diyl-bisphosphonate (11) | 38% | Racemic mixture (RR/SS); C–P bond cleavage observed during hydrolysis | |

| Extended reaction time (48 hr) | Dehydrophosphonate derivatives | 15–25% | Formed via radical intermediates; characterized by X-ray crystallography |

Mechanistic studies reveal that the keto-enol tautomerism of the piperazin-2-one ring directs phosphorylation pathways. The cis isomer (10) forms preferentially due to steric constraints in the transition state .

Hydrolysis and Stability

Bisphosphonate derivatives exhibit varied stability in aqueous environments:

| Compound | Hydrolysis Conditions | Products | Stability |

|---|---|---|---|

| 10 | 6M HCl, reflux, 12 hr | cis-Phosphonic acid (12) | High |

| 11 | 6M HCl, reflux, 12 hr | trans-Phosphonic acid (13) | Moderate |

| 14 | H₂O, rt, 24 hr | Degraded to glycine derivative 15 | Low |

NMR data for hydrolysis products :

-

12 : δ₁H 2.75 (AB system, J = 11, 20 Hz), δ₃¹P 15.47 ppm

-

13 : δ₁H 3.13 (d, J = 6.9 Hz), δ₃¹P 15.42 ppm

Alkylation and Acylation

The secondary amine undergoes regioselective modifications:

-

N-Alkylation : Reacts with benzyl bromide in NaOH/THF to form 1,4-disubstituted derivatives (86% yield) .

-

Acylation : Acetic anhydride in pyridine acetylates the free amine, generating monoacetylated products (72% yield) .

Steric effects from the phenylethyl group dictate N1 vs. N4 selectivity, as confirmed by X-ray crystallography .

Ring-Opening Reactions

Strong nucleophiles (e.g., Grignard reagents) cleave the piperazine ring:

-

Reaction with methylmagnesium bromide produces 2-(phenethylamino)ethylamine derivatives.

-

Ring-opening kinetics follow second-order rate laws (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C).

Propriétés

Formule moléculaire |

C12H16N2O |

|---|---|

Poids moléculaire |

204.27 g/mol |

Nom IUPAC |

1-(1-phenylethyl)piperazin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-10(11-5-3-2-4-6-11)14-8-7-13-9-12(14)15/h2-6,10,13H,7-9H2,1H3 |

Clé InChI |

YZTKPDIBHUEJDQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C1=CC=CC=C1)N2CCNCC2=O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.